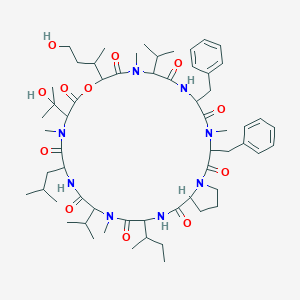![molecular formula C16H19N5OS B234014 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2014 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses, and its dysregulation has been implicated in the development of numerous diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a critical role in the recruitment of leukocytes to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, the compound's limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide. One area of interest is the compound's potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as the compound has been shown to inhibit the growth of certain tumor cell lines. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves a multi-step process that includes the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with butyryl chloride. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that the compound is able to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C16H19N5OS |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C16H19N5OS/c1-3-5-14(22)17-10-11-6-8-12(9-7-11)15-20-21-13(4-2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22) |
Clave InChI |
WSCRATKLGLWQCT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC |
SMILES canónico |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)


![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)